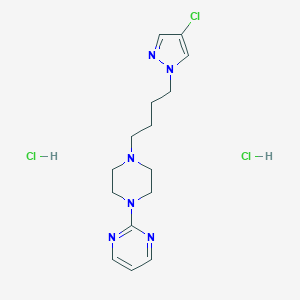

Lesopitron dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN6.2ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;;/h3-5,12-13H,1-2,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDLQJUAYQRGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157588 | |

| Record name | Lesopitron dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132449-89-9 | |

| Record name | Lesopitron dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132449899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesopitron dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LESOPITRON DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T5L4T8473 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lesopitron dihydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Lesopitron Dihydrochloride

Introduction

Lesopitron (E-4424) is a selective 5-HT1A receptor agonist belonging to the azapirone chemical class.[1][2][3] It was developed by Esteve for the treatment of generalized anxiety disorder (GAD) and progressed to Phase II clinical trials.[1][3][4][5] As an anxiolytic, its mechanism of action is centered on its interaction with the serotonergic system, specifically the 5-HT1A receptor subtype. This guide provides a detailed technical overview of Lesopitron's mechanism of action, receptor binding profile, downstream signaling, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: 5-HT1A Receptor Interaction

The primary mechanism of action of Lesopitron is its activity as a potent and selective agonist at both presynaptic and postsynaptic 5-HT1A receptors.[4][6] This interaction is characterized by high-affinity binding and subsequent activation of receptor-mediated signaling cascades.

Receptor Binding Profile

Lesopitron demonstrates high affinity for the 5-HT1A receptor. In vitro binding studies using rat brain tissue have confirmed this specific interaction. Competition studies with the radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) revealed a high affinity of Lesopitron for 5-HT1A receptor binding sites.[7] Importantly, Lesopitron shows negligible affinity for alpha-adrenergic and dopaminergic receptors and does not interact with the serotonin reuptake transporter, indicating a high degree of selectivity.[4][8]

Functional Activity: A Tale of Two Receptors

Lesopitron's functional activity is best understood by its distinct effects on two key populations of 5-HT1A receptors:

-

Presynaptic (Somatodendritic) Autoreceptors: Located on the cell bodies and dendrites of serotonergic neurons in the dorsal raphe nucleus, these autoreceptors function as a negative feedback mechanism. Lesopitron acts as an agonist at these sites, inhibiting the firing of serotonergic neurons.[7][9] This leads to a reduction in the synthesis and release of serotonin (5-HT) in projection areas like the frontal cortex.[9][10]

-

Postsynaptic Receptors: Located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex, these receptors mediate the physiological and behavioral effects of serotonin. Lesopitron is described as a full agonist at postsynaptic 5-HT1A receptors.[1][3][7] Its activation of these receptors is responsible for effects such as hypothermia and is thought to contribute to its anxiolytic properties.[6][8] The ability of Lesopitron to induce 5-HT syndrome reflects postsynaptic receptor activation, while its ability to reverse the 8-OH-DPAT-induced 5-HT syndrome suggests it may act as a partial agonist in some contexts.[6][8]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from in vitro and in vivo studies that define Lesopitron's pharmacodynamic profile.

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity | ||||

| pKi | 7.35 | Rat | [3H]8-OH-DPAT competition binding | [7] |

| Ki | 104.8 ± 10.6 nmol/l | Rat | [3H]8-OH-DPAT competition binding | [8] |

| Functional Potency | ||||

| IC50 (Adenylate Cyclase) | 125 nM | Rat | Forskolin-stimulated adenylate cyclase inhibition | [7] |

| IC50 (Neuron Firing, in vitro) | 120 nM | Rat | Inhibition of serotonergic neuron firing (brainstem slices) | [7] |

| ID50 (Neuron Firing, in vivo) | 35 µg/kg i.v. | Rat | Inhibition of serotonergic neuron firing (anesthetized) | [7] |

| Neurochemical Effect | ||||

| 5-HT Release Reduction | to 45% of basal value | Rat | In vivo microdialysis (frontal cortex) at 30 µg/kg i.p. | [9][10] |

Signaling Pathways

Activation of the 5-HT1A receptor by Lesopitron initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] Additionally, signaling through this pathway can activate a phosphatidylinositol-calcium second messenger system.[6]

Caption: Lesopitron-induced 5-HT1A receptor signaling cascade.

Experimental Protocols

The mechanism of action of Lesopitron has been characterized using a combination of in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of Lesopitron for the 5-HT1A receptor.

-

Methodology:

-

Tissue Preparation: Rat hippocampal or cortical membranes are prepared by homogenization and centrifugation.

-

Competition Assay: Membranes are incubated with a fixed concentration of a radiolabeled 5-HT1A receptor agonist, typically [3H]8-OH-DPAT.

-

Incubation: Various concentrations of unlabeled Lesopitron are added to compete with the radioligand for binding to the receptor.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and used to determine the equilibrium dissociation constant (Ki).[7][8]

-

Adenylyl Cyclase Activity Assay

-

Objective: To assess the functional agonist activity of Lesopitron at postsynaptic 5-HT1A receptors.

-

Methodology:

-

Tissue Preparation: Rat hippocampal membranes are prepared.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP production.

-

Treatment: The membranes are treated with varying concentrations of Lesopitron.

-

Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The concentration-dependent inhibition of forskolin-stimulated adenylyl cyclase activity is measured to determine the IC50 value, indicating the potency of Lesopitron as a functional agonist.[7]

-

In Vivo Microdialysis

-

Objective: To measure the effect of Lesopitron on extracellular neurotransmitter levels in the brain of conscious, freely moving animals.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the frontal cortex of a rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the systemic (i.p.) or local (intraraphe) administration of Lesopitron.[9]

-

Analysis: The concentrations of 5-HT and its metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: A decrease in extracellular 5-HT levels following Lesopitron administration provides evidence for the agonist activity at presynaptic 5-HT1A autoreceptors.[9][10]

-

Caption: Experimental workflow for in vivo microdialysis study.

Conclusion

The mechanism of action of this compound is well-defined as a selective and potent 5-HT1A receptor agonist. Its anxiolytic effects are mediated by a dual action on the serotonin system: 1) agonism at presynaptic 5-HT1A autoreceptors in the raphe nuclei, which reduces overall serotonergic tone, and 2) agonism at postsynaptic 5-HT1A receptors in limbic and cortical regions. This activity is underpinned by its high binding affinity and functional potency, which have been thoroughly characterized by a range of in vitro and in vivo experimental protocols. The downstream signaling involves the inhibition of the adenylyl cyclase-cAMP pathway, a hallmark of Gαi/o-coupled receptor activation.

References

- 1. Lesopitron [medbox.iiab.me]

- 2. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lesopitron - Wikipedia [en.wikipedia.org]

- 4. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lesopitron - AdisInsight [adisinsight.springer.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Lesopitron Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lesopitron Dihydrochloride, a potent and selective 5-HT1A receptor agonist. The following sections detail the chemical synthesis pathway, purification methodologies, and analytical characterization of this compound, intended to support research and development efforts in the pharmaceutical field.

Chemical Synthesis

The synthesis of Lesopitron, chemically known as 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine, is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final free base. The free base is then converted to the more stable dihydrochloride salt.

Synthesis of Key Intermediates

The synthesis of Lesopitron hinges on the preparation of two primary building blocks: 1-(2-pyrimidinyl)piperazine and a reactive butyl-pyrazole derivative.

1. Synthesis of 1-(2-Pyrimidinyl)piperazine:

This intermediate can be synthesized via the nucleophilic substitution of 2-chloropyrimidine with piperazine. Several methods have been reported, with variations in solvents, bases, and catalysts to optimize yield and purity.

One common method involves reacting 2-chloropyrimidine with an excess of anhydrous piperazine in ethanol at room temperature. The reaction mixture is stirred for several hours, followed by basification and extraction with a suitable organic solvent like chloroform. The product is then isolated by distillation under reduced pressure[1].

A more cost-effective and scalable approach utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, in an aqueous or biphasic system. This method allows for the efficient reaction of piperazine with 2-chloropyrimidine under alkaline conditions, leading to high yields of over 80%[2].

For syntheses where protecting groups are preferred, N-Boc-piperazine can be reacted with 2-chloropyrimidine under basic conditions in water. The resulting 1-(2-pyrimidinyl)-4-Boc-piperazine is then deprotected under acidic conditions to yield 1-(2-pyrimidinyl)piperazine hydrochloride[3].

| Reactants | Reaction Conditions | Solvent | Yield | Reference |

| 2-Chloropyrimidine, Anhydrous Piperazine | Room temperature, 3 hours | Ethanol | Not specified | [1] |

| 2-Chloropyrimidine, Piperazine | 40-60 °C, 1 hour, Phase-transfer catalyst (e.g., butyl triphenyl phosphonium bromide), Na2CO3 | Water | >80% | [2] |

| 2-Chloropyrimidine, N-Boc-piperazine | 25 °C, 3 hours, Na2CO3 | Water | 86.9% (of protected intermediate) | [3] |

2. Synthesis of 1-(4-Bromobutyl)-4-chloro-1H-pyrazole:

Information regarding the specific synthesis of this intermediate is less readily available in the public domain. However, based on general principles of pyrazole synthesis and alkylation, a plausible route would involve the initial formation of 4-chloro-1H-pyrazole, followed by N-alkylation with a suitable 1,4-dihalobutane, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane, under basic conditions.

Assembly of Lesopitron Free Base

The final step in the synthesis of the Lesopitron free base is the alkylation of 1-(2-pyrimidinyl)piperazine with the prepared 1-(4-halobutyl)-4-chloro-1H-pyrazole (e.g., 1-(4-bromobutyl)-4-chloro-1H-pyrazole). This nucleophilic substitution reaction is typically carried out in a suitable organic solvent in the presence of a base to scavenge the hydrogen halide formed during the reaction.

Experimental Protocol (Proposed):

-

To a stirred solution of 1-(2-pyrimidinyl)piperazine and a suitable base (e.g., potassium carbonate, triethylamine) in an aprotic solvent (e.g., acetonitrile, DMF), add 1-(4-bromobutyl)-4-chloro-1H-pyrazole.

-

Heat the reaction mixture to an elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC, HPLC).

-

Upon completion, cool the reaction mixture and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude Lesopitron free base.

Further purification of the free base may be necessary before conversion to the dihydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Purification of this compound

The purification of Lesopitron is critical to ensure its suitability for pharmaceutical applications. The process typically involves the conversion of the crude free base to the dihydrochloride salt, followed by purification techniques such as recrystallization and/or chromatography.

Conversion to Dihydrochloride Salt

The crude Lesopitron free base is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., ethereal HCl, HCl in isopropanol) is added to precipitate the dihydrochloride salt.

Recrystallization

Recrystallization is a common method for purifying this compound. A patent for different polymorphs of this compound describes a crystallization process from 99% ethanol.

Experimental Protocol (Based on Patent Literature):

-

Suspend the crude this compound in 99% ethanol.

-

Heat the suspension to 50-55 °C with stirring.

-

Cool the mixture to 0-5 °C over approximately 2 hours and maintain this temperature for an additional hour to ensure complete crystallization.

-

Collect the crystalline solid by filtration or centrifugation.

-

Wash the crystals with cold 99% ethanol.

-

Dry the purified product in an oven at a suitable temperature (e.g., 45 °C).

| Parameter | Value |

| Recrystallization Solvent | 99% Ethanol |

| Crystallization Temperature | 0-5 °C |

| Drying Temperature | 45 °C |

Chromatographic Purification

For higher purity requirements, chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed. The choice of stationary and mobile phases will depend on the impurity profile of the crude product. General guidance for the purification of pyrimidine derivatives suggests using silica gel for normal-phase chromatography with a mobile phase consisting of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). For reverse-phase HPLC, a C18 column with a mobile phase of water/buffer and an organic modifier (e.g., acetonitrile, methanol) is typically used.

Caption: General purification workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a variety of analytical techniques.

| Technique | Purpose | Expected Data |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts and coupling constants consistent with the structure of Lesopitron. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the mass of the Lesopitron free base. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak for Lesopitron with purity typically >98%. |

| Elemental Analysis | Confirmation of elemental composition. | Percentages of C, H, N, and Cl consistent with the molecular formula of this compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of specific polymorphs. | Characteristic absorption bands for the functional groups present in the molecule. |

| Melting Point | Physical characterization and purity assessment. | A sharp melting point range consistent with the pure compound. |

This technical guide provides a framework for the synthesis and purification of this compound based on available scientific literature and general chemical principles. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and purity requirements.

References

Discovery and history of Lesopitron dihydrochloride

An In-depth Technical Guide to the Discovery and History of Lesopitron Dihydrochloride

Introduction

Lesopitron (also known as E-4424) is a second-generation anxiolytic agent belonging to the azapirone chemical class.[1] Developed by the Spanish pharmaceutical company Esteve, it was investigated primarily for the treatment of generalized anxiety disorder (GAD).[2][3] Lesopitron is a potent and selective 5-HT1A receptor agonist, a mechanism it shares with other azapirones like buspirone.[1][4] Its development reached Phase II clinical trials but was ultimately discontinued.[3][5] This guide provides a comprehensive overview of the discovery, development, and scientific investigation of this compound.

Discovery and Development History

Lesopitron emerged from research programs aimed at identifying novel anxiolytic compounds with improved efficacy and side-effect profiles compared to existing treatments like benzodiazepines. Esteve led its development, with early preclinical and clinical studies taking place in the 1990s and early 2000s.[2] The compound was advanced into Phase II clinical trials in Spain, the UK, and the US for anxiety disorders.[2][5] A collaboration for its development was briefly established with Knoll Pharmaceuticals, but this partnership was terminated in December 1995.[2] Despite showing promise in early trials, development appears to have ceased, and no new information on its clinical progression has been published since the early 2000s.[3]

Chemical Synthesis

The synthesis of this compound has been described through two related chemical procedures. The final step involves converting the free base form of Lesopitron into its more stable dihydrochloride salt by treating it with hydrochloric acid in a suitable solvent like isopropyl alcohol.[6][7][8]

Procedure 1:

-

Step 1: The synthesis begins with the reaction of 4-chloropyrazole with 1,4-dibromobutane to produce the intermediate 1-(4-bromobutyl)-4-chloropyrazole.[6]

-

Step 2: This intermediate is then refluxed with 2-(1-piperazinyl)pyrimidine in the presence of potassium carbonate in a dimethylformamide (DMF) solvent. This reaction yields the Lesopitron free base.[6]

-

Step 3: The final product, this compound, is obtained by treating the free base with isopropyl alcohol saturated with hydrochloric acid to a pH of 4.5-5.[6]

Procedure 2:

-

Step 1: An alternative route involves reacting 2-(1-piperazinyl)pyrimidine with 1,4-dibromobutane to form a quaternary salt intermediate, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.[6]

-

Step 2: This spirocyclic intermediate then reacts with 4-chloropyrazole in DMF with potassium carbonate to yield the Lesopitron free base.[6]

Mechanism of Action

Lesopitron exerts its effects primarily through its activity as a full and selective agonist of the 5-HT1A serotonin receptor.[3][9] These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10]

5-HT1A receptors are located in two key areas:

-

Presynaptically: As somatodendritic autoreceptors on serotonin neurons in the raphe nuclei. Activation of these receptors inhibits the firing of serotonin neurons, reducing the synthesis and release of serotonin in projection areas like the frontal cortex.[11]

-

Postsynaptically: On neurons in various brain regions, including the hippocampus, cortex, and amygdala, where they modulate neuronal activity.[4][12]

Lesopitron's anxiolytic effect is believed to be mediated by its action on these presynaptic autoreceptors.[11] By reducing the firing rate of serotonergic neurons, it decreases serotonin levels in the frontal cortex.[11] Unlike the structurally related anxiolytic buspirone, Lesopitron achieves this effect without significantly altering dopamine turnover, suggesting a more selective mechanism of action and potentially fewer side effects.[1][11] Studies have shown that Lesopitron has negligible effects on alpha-adrenergic and dopaminergic receptors.[2][12]

Preclinical Pharmacology

Receptor Binding and Functional Activity

In vitro studies confirmed Lesopitron's high affinity and selectivity for the 5-HT1A receptor. It demonstrated full agonist activity at postsynaptic 5-HT1A receptors, comparable to serotonin itself in its ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes.[10]

| Parameter | Value | Species/Tissue | Method |

| Binding Affinity (pKi) | 7.35 | Rat Brain | [3H]8-OH-DPAT Competition |

| Binding Affinity (Ki) | 104.8 ± 10.6 nM | Rat Brain | [3H]8-OH-DPAT Competition |

| Functional Activity (IC50) | 125 nM | Rat Hippocampal Membranes | Adenylate Cyclase Inhibition |

| Functional Activity (IC50) | 120 nM | Rat Brainstem Slices | Inhibition of Neuron Firing |

| In Vivo Potency (ID50) | 35 µg/kg i.v. | Anesthetized Rats | Inhibition of Neuron Firing |

Table 1: In Vitro and In Vivo Activity of Lesopitron[4][10]

Animal Models of Anxiety

Lesopitron demonstrated significant anxiolytic-like effects in various animal models and was found to be more potent than other structurally-related 5-HT1A agonists.[2][12] It was effective in the rat social interaction test and in marmoset anxiety models.[2] Furthermore, it showed efficacy in countering anxiety induced by benzodiazepine withdrawal in rodents.[2][12] A dose of 30 µg/kg (i.p.) was sufficient to induce anxiolytic behavior in rats, which correlated with a marked reduction in cortical serotonin levels.[11]

Experimental Protocol: Brain Microdialysis in Rats

The effect of Lesopitron on neurotransmitter levels was assessed using in vivo microdialysis in the frontal cortex of awake, freely moving rats.[11]

-

Animal Preparation: Male Wistar rats were anesthetized, and a guide cannula was stereotaxically implanted above the frontal cortex.

-

Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF).

-

Drug Administration: Lesopitron (30 µg/kg) or vehicle was administered intraperitoneally (i.p.). For intraraphe studies, Lesopitron (10 µM) was infused directly into the dorsal raphe nucleus.[11]

-

Sample Collection: Dialysate samples were collected at regular intervals before and after drug administration.

-

Analysis: Samples were analyzed by high-performance liquid chromatography (HPLC) with electrochemical detection to quantify levels of serotonin (5-HT), 5-hydroxyindoleacetic acid (5-HIAA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).[11]

Pharmacokinetics and Metabolism

Pharmacokinetic studies in both animals and humans revealed that Lesopitron is rapidly absorbed.[1][12] However, its bioavailability is limited by a significant first-pass metabolism effect.[12]

| Parameter | Value | Species | Notes |

| Time to Max Concentration (Tmax) | 0.5 - 1 hour | Humans | High interindividual variability[1][12] |

| Elimination Half-life (t1/2) | 1.1 - 5.6 hours | Humans | [1] |

| Absolute Bioavailability | ~10% | Rats | Suggests significant first-pass effect[12] |

| Metabolism | Hepatic | Humans | [12] |

| Main Metabolite | 5-hydroxylesopitron | Humans | Plasma levels increase linearly with dose[1][12] |

Table 2: Pharmacokinetic Properties of Lesopitron

Clinical Studies

Lesopitron was evaluated in Phase I and Phase II clinical trials to determine its safety, tolerability, and efficacy.

Phase I Studies

In healthy volunteers, Lesopitron was generally well-tolerated.[2]

-

Adverse Events: The most commonly reported adverse events were mild to moderate and included headache, dizziness, and nausea.[1][12]

Phase II Studies in Generalized Anxiety Disorder (GAD)

A key Phase II study was a six-week, randomized, double-blind, parallel-group trial comparing Lesopitron to placebo and lorazepam in outpatients with GAD.[13]

-

Objective: To assess the efficacy and safety of Lesopitron in GAD patients.[13]

-

Methodology: Following a one-week placebo lead-in, 161 patients were randomized to receive flexible doses of Lesopitron (4-80 mg/day), lorazepam (2-4 mg/day), or placebo, administered twice daily for six weeks.[13]

-

Efficacy Assessment: The primary efficacy measure was the Hamilton Rating Scale for Anxiety (HAM-A).[13]

-

Results: While an overall improvement was seen in all groups, the primary analysis for the entire study population was equivocal. However, in a subgroup analysis of patients with a history of recurrent anxiety (approximately 40% of the study population), both Lesopitron and lorazepam showed beneficial effects compared to placebo.[13]

-

Maximum Tolerated Dose: A separate bridging study in GAD patients established the maximum tolerated dose as 50 mg twice a day.[1]

-

Safety: At higher doses (60 mg twice a day), adverse events such as severe orthostatic hypotension, dizziness, and lightheadedness were observed.[1]

| Trial Phase | Population | Key Findings |

| Phase I | Healthy Volunteers | MTD (Single Dose): 50 mg. MTD (Repeated Dose): 45 mg/day. Common AEs: Headache, dizziness, nausea.[1][2] |

| Phase II | GAD Patients | MTD: 50 mg twice daily. Efficacy was suggested in patients with a history of recurrent anxiety. AEs at high doses included orthostatic hypotension.[1][13] |

Table 3: Summary of Clinical Trial Findings for Lesopitron

Discontinuation of Development

Despite being a potent and selective 5-HT1A agonist with a favorable preclinical profile and some signs of efficacy, the development of Lesopitron was discontinued.[5] The publicly available data suggests that while the drug showed a statistically significant effect in a subgroup of GAD patients, the overall study results may have been considered equivocal, potentially not meeting the threshold for further investment into larger, more expensive Phase III trials.[13]

Conclusion

This compound was a promising anxiolytic candidate from the azapirone class, distinguished by its high potency and selectivity as a 5-HT1A receptor agonist. Its mechanism of action, focused on presynaptic autoreceptor agonism with minimal impact on dopaminergic systems, represented a rational approach to anxiety treatment. Preclinical studies and early clinical trials confirmed its anxiolytic potential. However, like many drug candidates, its journey was halted after Phase II trials, highlighting the significant challenges in translating promising pharmacology into robust clinical efficacy for complex neuropsychiatric disorders like GAD. The story of Lesopitron remains a valuable case study for researchers in psychopharmacology and drug development.

References

- 1. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lesopitron [medbox.iiab.me]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lesopitron - AdisInsight [adisinsight.springer.com]

- 6. This compound, E-4424-药物合成数据库 [drugfuture.com]

- 7. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103351361A - Levocetirizine preparation method and levocetirizine dihydrochloride preparation method - Google Patents [patents.google.com]

- 9. The effects of the novel anxiolytic drug lesopitron, a full and selective 5-HT1A receptor agonist, on pupil diameter and oral temperature in man: comparison with buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Efficacy and safety of lesopitron in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Lesopitron dihydrochloride

An In-depth Technical Guide to Lesopitron Dihydrochloride

Introduction

This compound (E-4424) is a selective and full agonist of the 5-HT1A serotonin receptor, belonging to the azapirone chemical class.[1] It was developed by Esteve for the potential treatment of generalized anxiety disorder (GAD) and progressed to Phase II clinical trials.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Lesopitron is an achiral molecule.[4] The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the piperazine ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of Lesopitron and its Dihydrochloride Salt

| Identifier | Lesopitron (Free Base) | This compound |

| IUPAC Name | 2-[4-[4-(4-Chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]pyrimidine[5] | 2-(4-(4-(4-chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine dihydrochloride[6] |

| CAS Number | 132449-46-8[5] | 132449-89-9[6] |

| Chemical Formula | C15H21ClN6[4] | C15H23Cl3N6[6] |

| Molecular Weight | 320.82 g/mol [4] | 393.74 g/mol [6] |

| SMILES | ClC1=CN(CCCCN2CCN(C3=NC=CC=N3)CC2)N=C1[4] | ClC1=CN(CCCCN2CCN(C3=NC=CC=N3)CC2)N=C1.[H]Cl.[H]Cl[6] |

| InChI Key | AHCPKWJUALHOPH-UHFFFAOYSA-N[4] | RGDLQJUAYQRGBC-UHFFFAOYSA-N[6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid powder[6], Crystals[5] |

| Color | White to off-white[7] |

| Melting Point | 194-197.5°C[5] |

| Solubility | Soluble in DMSO[6][7] |

| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C[6] |

| Purity | >98%[6] |

Pharmacology

Lesopitron is a potent and selective 5-HT1A receptor agonist.[1] Its anxiolytic effects are believed to be mediated through its interaction with both presynaptic and postsynaptic 5-HT1A receptors.[2][3]

Mechanism of Action

Lesopitron acts as a full agonist at postsynaptic 5-HT1A receptors, which is evidenced by its ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes to the same extent as serotonin (5-HT).[7][8] It also acts on presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus, leading to an inhibition of neuron firing and a subsequent reduction in 5-HT release in cortical areas.[8][9] This dual action is thought to contribute to its anxiolytic properties. Lesopitron has negligible effects on alpha-adrenergic and dopaminergic receptors.[2][3]

Caption: Signaling pathway of Lesopitron.

Pharmacodynamics and Pharmacokinetics

In preclinical studies, Lesopitron was found to be more potent than other structurally-related 5-HT1A agonists in animal models of anxiety.[2][3] It also demonstrated the ability to counteract anxiety induced by benzodiazepine withdrawal in rodents.[2][3]

In human studies, Lesopitron was well-tolerated in single doses up to 50 mg and in repeated doses up to 45 mg/day.[2][3] The most commonly reported adverse events were headache, dizziness, and nausea.[10]

Table 3: Pharmacological Data for Lesopitron

| Parameter | Species | Tissue/Assay | Value |

| pKi | Rat | Brain | 7.35[7][8] |

| Ki | Rat | Central 5-HT1A receptors | 104.8 ± 10.6 nmol/l[11] |

| IC50 | Rat | Hippocampal membranes (adenylate cyclase activity) | 125 nM[7][8] |

| IC50 | Rat | Brainstem slices (inhibition of serotonergic neuron firing) | 120 nM[7][8] |

| ID50 | Rat | In vivo (inhibition of serotonergic neuron firing) | 35 µg/kg i.v.[7][8] |

| Tmax | Human | Plasma | 0.5 - 1 hour[2][10] |

| Half-life | Human | Plasma | 1.1 - 5.6 hours[10] |

| Bioavailability | Rat | - | ~10%[2] |

| Metabolism | - | Hepatic | Main metabolite: 5-hydroxylesopitron[2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process:

-

Step 1: Synthesis of 1-(4-bromobutyl)-4-chloropyrazole. This intermediate is prepared by the reaction of 4-chloropyrazole with 1,4-dibromobutane.[12]

-

Step 2: Synthesis of Lesopitron. The intermediate from step 1 is then refluxed with 2-(1-piperazinyl)pyrimidine and potassium carbonate in dimethylformamide (DMF) to yield the Lesopitron free base.[12]

-

Step 3: Formation of the Dihydrochloride Salt. The free base is treated with isopropyl alcohol saturated with hydrochloric acid to a pH of 4.5-5 to precipitate this compound.[12]

Caption: Synthetic workflow for this compound.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of Lesopitron for the 5-HT1A receptor.

-

Methodology:

-

Rat brain tissue, typically the hippocampus or cortex, is homogenized and centrifuged to prepare a membrane fraction.

-

The membranes are incubated with a radiolabeled 5-HT1A receptor agonist, such as [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).[8][11]

-

Increasing concentrations of unlabeled Lesopitron are added to compete with the radioligand for binding to the 5-HT1A receptors.

-

After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using liquid scintillation counting.

-

The concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[11]

-

Adenylate Cyclase Activity Assay

-

Objective: To assess the functional activity of Lesopitron at the 5-HT1A receptor.

-

Methodology:

-

Rat hippocampal membranes are prepared as described for the binding assay.

-

The membranes are incubated with forskolin, a direct activator of adenylate cyclase, to stimulate the production of cyclic AMP (cAMP).

-

Increasing concentrations of Lesopitron are added to the incubation mixture.

-

The reaction is stopped, and the amount of cAMP produced is quantified, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

-

The ability of Lesopitron to inhibit forskolin-stimulated adenylate cyclase activity is a measure of its agonist activity at the G-protein coupled 5-HT1A receptor.[7][8]

-

Caption: In vitro experimental workflows.

In Vivo Electrophysiology

-

Objective: To measure the effect of Lesopitron on the firing rate of serotonergic neurons.

-

Methodology:

-

Rats are anesthetized, typically with chloral hydrate.[8]

-

A recording electrode is stereotaxically implanted into the dorsal raphe nucleus, where the cell bodies of serotonergic neurons are located.

-

The spontaneous firing rate of individual serotonergic neurons is recorded.

-

Lesopitron is administered intravenously (i.v.), and the change in the firing rate of the neurons is monitored.

-

The dose of Lesopitron that produces a 50% inhibition of the firing rate (ID50) is determined.[7][8]

-

In Vivo Microdialysis

-

Objective: To measure the effect of Lesopitron on the extracellular levels of 5-HT in the brain.

-

Methodology:

-

A microdialysis probe is stereotaxically implanted into a specific brain region of an awake, freely moving rat, such as the frontal cortex.[9]

-

The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.

-

Lesopitron is administered, often intraperitoneally (i.p.), and dialysate collection continues.[9]

-

The concentration of 5-HT and its metabolites in the dialysate samples is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

This technique allows for the direct measurement of the effect of Lesopitron on neurotransmitter release in a specific brain region.[9]

-

References

- 1. Lesopitron - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Lesopitron [drugfuture.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound, E-4424-药物合成数据库 [drugfuture.com]

CAS number and molecular weight of Lesopitron dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone class of compounds. It has been investigated for its anxiolytic properties, particularly in the context of generalized anxiety disorder (GAD). This technical guide provides a comprehensive overview of Lesopitron dihydrochloride, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for relevant assays.

Chemical and Physical Properties

This compound is the hydrochloride salt form of Lesopitron. Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine dihydrochloride | [1] |

| CAS Number | 132449-89-9 | [1][2] |

| Molecular Formula | C15H23Cl3N6 | [2][3] |

| Molecular Weight | 393.74 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 194-197.5°C | [1] |

Mechanism of Action and Signaling Pathway

Lesopitron exerts its pharmacological effects primarily through its high affinity and full agonist activity at the 5-HT1A receptor.[4][5] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood and anxiety. The binding of Lesopitron to the 5-HT1A receptor initiates a cascade of intracellular events.

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like Lesopitron, the Gi/o protein inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels subsequently modulates the activity of downstream protein kinases, ultimately leading to the physiological effects associated with 5-HT1A receptor activation.

References

The Pharmacological Profile of Lesopitron: A 5-HT1A Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lesopitron (E-4424) is a potent and selective serotonin 5-HT1A receptor agonist belonging to the azapirone chemical class. Developed by Esteve, it has been investigated for its anxiolytic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Lesopitron, focusing on its binding affinity, functional activity, and downstream signaling pathways as a 5-HT1A agonist. Detailed experimental protocols for key assays are provided, along with visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Binding Profile and Selectivity

Lesopitron demonstrates a high affinity for the 5-HT1A receptor. In vitro binding studies using rat brain tissue have confirmed this interaction.[3] Competition studies with the radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) revealed a pKi value of 7.35, corresponding to a Ki of approximately 44.7 nM.[3] Another study reported a Ki of 104.8 ± 10.6 nmol/l from similar competition assays.[4]

A key feature of Lesopitron is its selectivity. It exhibits negligible effects on alpha-adrenergic and dopaminergic receptors.[1][2] Furthermore, Lesopitron does not interact with the serotonin reuptake system, as evidenced by its lack of effect on the binding of [3H]paroxetine.[4] This high selectivity for the 5-HT1A receptor minimizes off-target effects, a desirable characteristic for a therapeutic agent.

Table 1: Binding Affinity of Lesopitron

| Receptor/Transporter | Radioligand | Tissue/System | Ki (nM) | pKi | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Rat Brain | ~44.7 | 7.35 | [3] |

| 5-HT1A | [3H]8-OH-DPAT | Not Specified | 104.8 ± 10.6 | - | [4] |

| Serotonin Transporter | [3H]paroxetine | Not Specified | No effect | - | [4] |

| Alpha-adrenergic | Not Specified | Not Specified | Negligible | - | [1][2] |

| Dopaminergic | Not Specified | Not Specified | Negligible | - | [1][2] |

Functional Activity at 5-HT1A Receptors

Lesopitron acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors.[1][2] Its functional activity has been characterized through various in vitro and in vivo assays.

2.1. Postsynaptic Receptor Activity

At postsynaptic 5-HT1A receptors, located in regions like the hippocampus, Lesopitron demonstrates full agonist activity.[3] It inhibits forskolin-stimulated adenylyl cyclase activity to the same extent as serotonin (5-HT) itself.[3] This effect is preventable by potent 5-HT1A receptor antagonists, confirming the receptor-mediated action.[3] Some studies also suggest a partial agonist effect at the postsynaptic receptor, based on its ability to reverse 8-OH-DPAT-induced 5-HT syndrome.[1][4] The activation of postsynaptic 5-HT1A receptors is also responsible for the hypothermic effect observed with Lesopitron administration.[1][4]

2.2. Presynaptic Autoreceptor Activity

Lesopitron also potently stimulates presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus.[3][5] This agonistic action leads to an inhibition of the firing of these neurons, which in turn reduces the synthesis and release of serotonin in projection areas such as the frontal cortex.[3][5] This is a key mechanism underlying the anxiolytic effects of many 5-HT1A agonists.

Table 2: Functional Potency of Lesopitron

| Assay | Effect | Tissue/System | Potency | Reference |

| Adenylyl Cyclase Activity | Inhibition | Rat Hippocampal Membranes | IC50 = 125 nM | [3] |

| Neuronal Firing (In Vitro) | Inhibition | Rat Brainstem Slices | IC50 = 120 nM | [3] |

| Neuronal Firing (In Vivo) | Inhibition | Chloral Hydrate-Anaesthetized Rats | ID50 = 35 µg/kg i.v. | [3] |

| Cortical 5-HT Levels | Reduction | Freely Moving Rats (Frontal Cortex) | 30 µg/kg i.p. | [5] |

Signaling Pathways

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist like Lesopitron, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][7] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological response.

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

4.1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify Lesopitron's affinity for the 5-HT1A receptor.

-

Materials: Rat brain tissue homogenates (e.g., hippocampus or cortex), [3H]8-OH-DPAT (radioligand), unlabeled 8-OH-DPAT (for non-specific binding), various concentrations of Lesopitron, incubation buffer, glass fiber filters, scintillation counter.

-

Procedure:

-

Incubate brain membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of Lesopitron.

-

A parallel set of tubes containing a high concentration of unlabeled 8-OH-DPAT is used to determine non-specific binding.

-

After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value (concentration of Lesopitron that inhibits 50% of specific [3H]8-OH-DPAT binding) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

4.2. Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase.

-

Objective: To determine Lesopitron's functional agonism at 5-HT1A receptors by measuring inhibition of cAMP production.

-

Materials: Rat hippocampal membranes, forskolin (an adenylyl cyclase activator), ATP, various concentrations of Lesopitron, assay buffer, reagents for cAMP quantification (e.g., cAMP radioimmunoassay kit).

-

Procedure:

-

Pre-incubate hippocampal membranes with various concentrations of Lesopitron.

-

Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate for a defined period at a controlled temperature (e.g., 30°C).

-

Terminate the reaction (e.g., by boiling).

-

Quantify the amount of cAMP produced using a suitable method like a radioimmunoassay.

-

Determine the IC50 value for Lesopitron's inhibition of forskolin-stimulated cAMP production.

-

Caption: Adenylyl Cyclase Assay Workflow.

4.3. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

-

Objective: To assess the effect of Lesopitron on serotonin release in the frontal cortex.

-

Materials: Anesthetized rats, stereotaxic apparatus, microdialysis probe, perfusion pump, artificial cerebrospinal fluid (aCSF), fraction collector, HPLC system with electrochemical detection.

-

Procedure:

-

Surgically implant a microdialysis probe into the frontal cortex of an anesthetized rat.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low, constant flow rate.

-

Collect baseline dialysate samples at regular intervals.

-

Administer Lesopitron (e.g., 30 µg/kg, i.p.).

-

Continue to collect dialysate samples.

-

Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC-ED.

-

Express the results as a percentage of the baseline concentration.

-

Caption: In Vivo Microdialysis Workflow.

In Vivo Pharmacological Effects

Lesopitron has demonstrated significant anxiolytic-like effects in various animal models.[1][2] In rat social interaction and marmoset anxiety models, it was found to be more potent than other structurally-related 5-HT1A agonists.[1][2]

The anxiolytic action is believed to be mediated by its agonist effect at presynaptic 5-HT1A autoreceptors.[5] Administration of an anxiolytic dose of Lesopitron (30 µg/kg, i.p.) in rats markedly reduced extracellular serotonin levels in the frontal cortex to about 45% of basal values.[5] This effect was replicated by direct administration of Lesopitron into the raphe nuclei, confirming the involvement of somatodendritic autoreceptors.[5]

Interestingly, while the inhibition of serotonergic neuron firing by Lesopitron lasts for only a few minutes, its anxiolytic-like properties can last for hours after a single injection.[3] This suggests that the initial, transient reduction in serotonergic neurotransmission may trigger longer-lasting adaptive changes in neural circuits involved in anxiety.

Conclusion

Lesopitron is a selective 5-HT1A receptor agonist with high affinity and potent functional activity. It acts as a full agonist at postsynaptic receptors, inhibiting adenylyl cyclase, and as a potent agonist at presynaptic autoreceptors, reducing serotonin release. This dual action at both pre- and post-synaptic 5-HT1A receptors, combined with its high selectivity over other neurotransmitter systems, underpins its anxiolytic-like profile. The detailed pharmacological data and experimental methodologies presented in this guide provide a comprehensive foundation for researchers and professionals in the field of neuroscience and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review of Lesopitron dihydrochloride

An In-Depth Technical Guide on Lesopitron Dihydrochloride

Executive Summary

This compound (E-4424) is a selective, full agonist of the 5-HT1A serotonin receptor, structurally related to the azapirone class of anxiolytics. Developed by Esteve for the treatment of generalized anxiety disorder (GAD), it progressed to Phase II clinical trials before its development was discontinued.[1][2] Lesopitron demonstrates both presynaptic and postsynaptic 5-HT1A agonist activity, which theoretically contributes to its anxiolytic effects by modulating serotonergic neurotransmission.[3][4] Preclinical studies in rodent and marmoset models highlighted its potency, which was greater than other structurally-related 5-HT1A agonists.[3][4] Pharmacokinetic analyses revealed rapid absorption but low absolute bioavailability (~10% in rats), indicative of a significant first-pass metabolism.[3][5] Clinical trials established a maximum tolerated dose of 50 mg twice daily in GAD patients and suggested potential therapeutic benefits, although the pivotal Phase II study was ultimately equivocal.[6][7] This document provides a comprehensive review of the available literature on Lesopitron, summarizing its pharmacology, pharmacokinetics, clinical findings, and chemical synthesis, intended for researchers and drug development professionals.

Introduction

Lesopitron, chemically known as 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine, is an azapirone derivative investigated for its anxiolytic properties.[1][8] Unlike the related compound buspirone, Lesopitron was found to lack significant antidopaminergic effects, a potentially favorable characteristic for reducing certain side effects.[7] Its development aimed to provide a new therapeutic option for GAD. Despite showing promise in early clinical phases, its development was halted after Phase II trials.[2][4]

| Property | Value | Reference |

| IUPAC Name | 2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine | [1] |

| CAS Number | 132449-46-8 (Lesopitron) | [1] |

| Molecular Formula | C₁₅H₂₁ClN₆ (Lesopitron base) | [1] |

| Molecular Weight | 393.74 g/mol (Dihydrochloride salt) | [9] |

| Class | Anxiolytics; Piperazines; Pyrimidines | [2] |

Mechanism of Action

Lesopitron functions as a potent and selective 5-HT1A receptor agonist.[10][11] Its mechanism involves interaction with both presynaptic and postsynaptic receptors, a dual action common to this class of drugs.[3][4]

-

Presynaptic Activity : Lesopitron acts on somatodendritic 5-HT1A autoreceptors located on serotonin neurons in the dorsal raphe nucleus.[8][12] Activation of these autoreceptors inhibits the firing of serotonergic neurons, leading to a reduction in serotonin (5-HT) synthesis and release in projection areas like the frontal cortex.[8][13][14] This effect is demonstrated by the marked reduction of 5-HT levels (to 45% of basal value) in rat cortical perfusates following an anxiolytic dose of Lesopitron.[10][13]

-

Postsynaptic Activity : At postsynaptic 5-HT1A receptors, particularly in the hippocampus, Lesopitron acts as a full agonist.[8][10] This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).[8] The resulting decrease in intracellular cAMP levels influences downstream signaling cascades, ultimately producing a cellular response, such as neuronal hyperpolarization, which is believed to contribute to its anxiolytic and hypothermic effects.[3]

The drug's activity as a partial agonist has also been suggested by its ability to reverse the 8-OHDPAT-induced 5-HT syndrome.[3][12] It has negligible effects on alpha-adrenergic and dopaminergic receptors.[3][4]

Non-Clinical Pharmacology

In animal models, Lesopitron demonstrated potent anxiolytic-like effects and was more potent than other structurally-related 5-HT1A agonists.[3][4] It was effective in the rat social interaction and marmoset anxiety models and also counteracted anxiety induced by benzodiazepine withdrawal in rodents.[3][4] Furthermore, long-term administration in animals led to reductions in plasma glucose, triglycerides, phospholipids, and cholesterol.[3][4]

| Parameter | Value | Species/System | Reference |

| pKi | 7.35 | Rat Brain (from [³H]8-OH-DPAT competition) | [8] |

| IC₅₀ | 125 nM | Inhibition of forskolin-stimulated adenylate cyclase (rat hippocampal membranes) | [8][10] |

| IC₅₀ | 120 nM | Inhibition of serotonergic neuron firing (in vitro, rat brainstem slices) | [8][10] |

| ID₅₀ | 35 µg/kg i.v. | Inhibition of serotonergic neuron firing (in vivo, anesthetized rats) | [8][10] |

Pharmacokinetics and Metabolism

Studies in both animals and humans have characterized the pharmacokinetic profile of Lesopitron.

-

Absorption : Lesopitron is rapidly absorbed following oral administration, with the time to maximum plasma concentration (Tmax) ranging from 0.5 to 1 hour in patients with GAD.[3][7]

-

Bioavailability and Metabolism : The absolute bioavailability in rats was found to be low, at approximately 10%, which suggests a significant first-pass effect through hepatic metabolism.[3][5] The primary metabolite identified is 5-hydroxylesopitron.[3]

-

Distribution : The compound is widely distributed throughout the body, with studies in rats showing the highest concentrations in the liver and kidney. Brain concentrations were observed to be similar to plasma concentrations.[5]

-

Elimination : In patients, the elimination half-life (t½) ranged from 1.1 to 5.6 hours.[7] Excretion of radioactivity from [¹⁴C]-labeled Lesopitron occurred mainly in the feces via bile.[5]

| Parameter | Value | Species | Reference |

| Tmax | 0.5 - 1 hour | Humans (GAD Patients) | [3][7] |

| Elimination Half-life (t½) | 1.1 - 5.6 hours | Humans (GAD Patients) | [7] |

| Absolute Bioavailability | ~10% | Rats | [3][5] |

| Primary Metabolite | 5-hydroxylesopitron | Humans, Rats | [3][5] |

| Primary Route of Excretion | Fecal (via bile) | Rats, Dogs | [5] |

Clinical Studies

Lesopitron underwent both Phase I and Phase II clinical trials.

5.1 Phase I Studies In healthy volunteers, Lesopitron was well tolerated in single doses up to 50 mg and in repeated doses up to 45 mg/day.[3][4]

5.2 Dose-Finding and Phase II Studies A bridging study in 42 patients with GAD was conducted to determine the maximum tolerated dose (MTD). The MTD was established as 50 mg twice a day.[7] The most frequently reported adverse events in this study were headache, dizziness, and nausea.[7] At a dose of 60 mg twice a day, one patient experienced severe orthostatic hypotension.[7]

A six-week, randomized, double-blind, placebo- and lorazepam-controlled Phase II study evaluated the efficacy and safety of Lesopitron in 161 outpatients with GAD.[6] While the overall study analysis was equivocal, a subgroup analysis of patients with a documented history of recurrent anxiety disorder (approximately 40% of the study population) suggested beneficial effects for both Lesopitron and lorazepam.[6]

| Treatment Group | Mean Change in HAM-A Score (Baseline to Endpoint) | 95% Confidence Interval |

| Placebo | 3.4 | 2.0 to 4.8 |

| Lesopitron (4-80 mg/d) | 6.1 | 4.1 to 8.1 |

| Lorazepam (2-4 mg/d) | 6.1 | 4.6 to 7.6 |

Data from a subgroup of patients with a history of GAD or anxiety disorder NOS.[6]

5.3 Safety and Tolerability Across clinical trials, the most common adverse events were headache, dizziness, and nausea.[3][7] Lesopitron has low acute toxicity and does not appear to potentiate the effects of alcohol or barbiturates.[3][4]

Synthesis and Manufacturing

The synthesis of this compound has been described through two related procedures. A primary route involves the reaction of 4-chloropyrazole with 1,4-dibromobutane to form an intermediate, 1-(4-bromobutyl)-4-chloropyrazole. This intermediate is then refluxed with 2-(1-piperazinyl)pyrimidine in the presence of potassium carbonate to yield the Lesopitron free base. The final dihydrochloride salt is formed by treating the base with hydrochloric acid in isopropyl alcohol.[15]

Detailed Experimental Protocols

7.1 In Vitro 5-HT1A Receptor Binding Assay This protocol is a generalized representation based on standard methodologies cited in the literature.[8]

-

Membrane Preparation : Rat hippocampi are dissected and homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Reaction : The membrane suspension is incubated with a specific radioligand, such as [³H]8-OH-DPAT, and varying concentrations of Lesopitron (the competitor). Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand (e.g., serotonin).

-

Separation and Counting : The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed to remove unbound radioligand.

-

Data Analysis : The radioactivity retained on the filters is measured using liquid scintillation counting. The data are used to calculate the inhibitory constant (Ki) of Lesopitron, which reflects its binding affinity for the 5-HT1A receptor.[12]

7.2 Phase II Clinical Trial Protocol for GAD This protocol outlines the design of the clinical trial to assess the efficacy and safety of Lesopitron.[6]

-

Patient Selection : Outpatients diagnosed with Generalized Anxiety Disorder according to established psychiatric criteria (e.g., DSM) are recruited.[6]

-

Placebo Lead-in : Patients undergo a one-week single-blind placebo lead-in period to establish baseline anxiety levels and exclude placebo responders.[6]

-

Randomization : Eligible patients are randomly assigned in a double-blind manner to one of three treatment arms: Lesopitron, an active comparator (lorazepam), or placebo.[6]

-

Treatment Phase : Patients receive the assigned treatment twice daily for six weeks. Dosing may be flexible within a predefined range.[6]

-

Efficacy and Safety Assessment : Efficacy is evaluated periodically using standardized scales such as the Hamilton Rating Scale for Anxiety (HAM-A) and the Clinical Global Impressions (CGI) scale. Safety is monitored through adverse event reporting, vital signs, and laboratory tests.[6]

-

Tapering and Follow-up : A one-week taper period follows the treatment phase, after which final assessments are conducted.[6]

Conclusion

This compound is a well-characterized full 5-HT1A receptor agonist that showed considerable promise as a non-dopaminergic anxiolytic. Its mechanism of action, involving the modulation of both pre- and post-synaptic serotonin receptors, is well-supported by preclinical data. While it demonstrated a favorable safety profile and rapid absorption, its low bioavailability and ultimately equivocal Phase II efficacy results in a broad GAD population led to the cessation of its development. The data suggest that while not successful as a broad-spectrum anxiolytic, its effects in specific patient subgroups with recurrent anxiety could warrant further investigation into stratified clinical trial designs for similar compounds in the future. The comprehensive data gathered on Lesopitron remains a valuable resource for the ongoing development of novel CNS therapeutics.

References

- 1. Lesopitron - Wikipedia [en.wikipedia.org]

- 2. Lesopitron - AdisInsight [adisinsight.springer.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, distribution and excretion of [14C]-Lesopitron after single and repeated administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of lesopitron in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, E-4424-药物合成数据库 [drugfuture.com]

Lesopitron Dihydrochloride: A Technical Overview of Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesopitron dihydrochloride (formerly known as E-4424) is a selective 5-HT1A receptor full agonist that was under development as a potential anxiolytic agent for the treatment of generalized anxiety disorder (GAD).[1] Structurally related to the azapirone class of drugs, lesopitron demonstrated greater potency in animal models of anxiety compared to other compounds in its class, such as buspirone.[2][3] Despite showing promise in early clinical trials, its development was discontinued after Phase II studies.[1] This technical guide provides a comprehensive summary of the available safety and toxicity data for this compound, with a focus on preclinical and clinical findings.

Preclinical Safety and Toxicity

Available literature suggests that lesopitron has a low acute toxicity profile.[3] However, specific quantitative data from preclinical toxicity studies, such as LD50 (median lethal dose) and NOAEL (no-observed-adverse-effect-level), are not publicly available. The information that has been disclosed is primarily qualitative.

Long-term administration of lesopitron in animal models was associated with metabolic changes, including reductions in plasma glucose, triglycerides, phospholipids, and cholesterol.[3] It was also noted that lesopitron does not potentiate the effects of alcohol or barbiturates.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical toxicity studies of lesopitron are not available in the public domain.

Clinical Safety and Tolerability

Phase I and Phase II clinical trials have provided the most detailed insights into the safety and tolerability of lesopitron in humans.

Phase I Studies in Healthy Volunteers

In Phase I trials, lesopitron was found to be well-tolerated by healthy volunteers.[3]

| Parameter | Finding |

| Maximum Tolerated Single Dose | Up to 50 mg |

| Maximum Tolerated Repeated Dose | Up to 45 mg/day |

| Data from Phase I clinical trials in healthy volunteers.[3] |

Phase II Studies in Patients with Generalized Anxiety Disorder (GAD)

A double-blind, placebo- and lorazepam-controlled Phase II study was conducted to evaluate the efficacy and safety of lesopitron in outpatients with GAD.[4] Another study specifically aimed to establish the maximum tolerated dose (MTD) in GAD patients.[2]

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 50 mg twice daily |

| Data from a bridging study in GAD patients.[2] |

The most commonly reported adverse events in clinical trials were headache, dizziness, and nausea.[2] A summary of notable adverse events is presented below.

| Adverse Event | Dosage | Severity | Reference |

| Increased Anxiety Symptoms | 25 mg twice daily | Not specified | [2] |

| Orthostatic Hypotension | 60 mg twice daily | Severe | [2] |

| Dizziness, Lightheadedness, Nausea, Headache | 60 mg twice daily | Moderate to Severe | [2] |

| Data from a bridging study in GAD patients.[2] |

The safety assessments in the Phase II trial included physical examinations, monitoring of vital signs, 12-lead electrocardiograms, and laboratory analyses.[4]

Mechanism of Action and Signaling Pathway

Lesopitron exerts its anxiolytic effects through its action as a full and selective agonist of the 5-HT1A receptor.[1] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily. The binding of an agonist, such as lesopitron, to the 5-HT1A receptor initiates a cascade of intracellular events.

Activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas.[5] Postsynaptically, 5-HT1A receptor activation in regions like the hippocampus and amygdala is thought to mediate the anxiolytic effects.

The following diagram illustrates a representative signaling pathway for 5-HT1A receptor agonism. It is important to note that this is a generalized pathway and the specific downstream effects of lesopitron have not been fully elucidated in publicly available literature.

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans.

| Species | Parameter | Finding | Reference |

| Rat | Absolute Bioavailability | ~10% | [6] |

| Rat | Elimination Half-life (i.v.) | ~100 min | [6] |

| Dog | Elimination Half-life (i.v.) | ~100 min | [6] |

| Human | Time to Maximum Concentration (Tmax) | 0.5 - 1 hour | [2] |

| Human | Elimination Half-life | 1.1 - 5.6 hours | [2] |

| Summary of Pharmacokinetic Parameters. |

Lesopitron undergoes a significant first-pass metabolism, with 5-hydroxylesopitron being the main metabolite.[2][6] In rats, radioactivity from [14C]-lesopitron was widely distributed, with the highest concentrations in the liver and kidney, and was primarily excreted in the feces via bile.[6]

Conclusion

The available safety and toxicity data for this compound are primarily derived from early-phase clinical trials. These studies indicate that lesopitron is generally well-tolerated at therapeutic doses, with the most common adverse effects being headache, dizziness, and nausea. The maximum tolerated dose in patients with GAD was established at 50 mg twice daily. While preclinical studies suggest a low acute toxicity profile, a lack of publicly available quantitative data (LD50, NOAEL) and detailed experimental protocols limits a more in-depth preclinical safety assessment. The discontinuation of its development after Phase II trials is the likely reason for the limited availability of comprehensive safety and toxicity information in the public domain. Researchers and drug development professionals should be aware of these data gaps when evaluating the safety profile of lesopitron or structurally related compounds.

References

- 1. Lesopitron - Wikipedia [en.wikipedia.org]

- 2. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of lesopitron in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Absorption, distribution and excretion of [14C]-Lesopitron after single and repeated administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Lesopitron Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments utilizing Lesopitron dihydrochloride, a selective 5-HT1A receptor agonist. The following sections offer comprehensive methodologies for assessing the anxiolytic-like effects, neurochemical actions, and pharmacokinetic profile of this compound in rodent models.

Mechanism of Action

Lesopitron acts as a selective full agonist at serotonin 5-HT1A receptors.[1] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions, including the cortex and hippocampus.[2] Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin (5-HT) release in projection areas.[3][4] This modulation of the serotonergic system is believed to be a key mechanism underlying its anxiolytic properties.[3][4] Lesopitron has been shown to have negligible effects on alpha-adrenergic and dopaminergic receptors.

Signaling Pathway of Lesopitron at 5-HT1A Receptors

Caption: Lesopitron's signaling at pre- and postsynaptic 5-HT1A receptors.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with Lesopitron.

Table 1: In Vivo Anxiolytic-Like Activity of Lesopitron in Rats

| Experimental Model | Species | Administration Route | Effective Dose | Observed Effect |

| Anxiety Models | Rat | Intraperitoneal (i.p.) | 30 µg/kg | Anxiolytic behavior |

| Social Interaction Test | Rat | - | - | Increased social interaction time |

| Elevated Plus Maze | Rat | - | - | Increased time in open arms |

Table 2: In Vivo Neurochemical Effects of Lesopitron in Rats

| Experiment | Brain Region | Administration Route | Dose | Primary Outcome |

| In Vivo Microdialysis | Frontal Cortex | Intraperitoneal (i.p.) | 30 µg/kg | 55% reduction in extracellular 5-HT levels[3][4] |

| Electrophysiology | Dorsal Raphe Nucleus | Intravenous (i.v.) | ID50 = 35 µg/kg | Inhibition of serotoninergic neuron firing[5] |

Table 3: Pharmacokinetic Parameters of Lesopitron in Rats

| Parameter | Administration Route | Value |

| Absolute Bioavailability | Oral | ~10%[6] |

| Elimination Half-life (t1/2) | Intravenous (i.v.) | ~100 minutes[6] |

| Time to Maximum Concentration (Tmax) | - | - |

| Volume of Distribution (Vd) | - | - |

| Clearance (CL) | - | - |

Experimental Protocols

Assessment of Anxiolytic-Like Effects: Elevated Plus Maze (EPM) Test